Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate
Description
Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate is a benzoate ester derivative featuring a cyclopropylmethoxy group at the para position and a vinyl substituent at the meta position of the aromatic ring. Its structure combines steric bulk from the cyclopropyl moiety with the electronic unsaturation of the vinyl group, making it a unique candidate for synthetic and pharmacological studies. The vinyl group’s presence enables further functionalization, such as polymerization or Michael additions, distinguishing it from hydroxyl- or alkoxy-substituted analogs .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 4-(cyclopropylmethoxy)-3-ethenylbenzoate |
InChI |
InChI=1S/C14H16O3/c1-3-11-8-12(14(15)16-2)6-7-13(11)17-9-10-4-5-10/h3,6-8,10H,1,4-5,9H2,2H3 |
InChI Key |
SLKIXFAWTLFJAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2CC2)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate typically involves the esterification of 4-(cyclopropylmethoxy)-3-vinylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate exerts its effects involves interactions with specific molecular targets. The vinyl group can participate in various chemical reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and enzyme activities, making the compound useful in various research applications.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The compound’s key structural features are compared to derivatives with varying substituents (Table 1):
Key Observations :
- Cyclopropylmethoxy vs.
- Vinyl vs. Hydroxyl/Methoxy : The electron-withdrawing vinyl group enhances electrophilic reactivity at the benzene ring, unlike electron-donating hydroxyl or methoxy groups. For instance, the hydroxyl analog () may exhibit higher solubility in polar solvents due to hydrogen bonding, whereas the vinyl group’s hydrophobicity could improve membrane permeability in biological systems.
Crystallographic and Intermolecular Interactions
Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate () exhibits C–H⋯O interactions in its crystal lattice, stabilizing its solid-state structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
